molecular formula C21H30N2O B6499389 N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide CAS No. 953243-57-7

N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide

Cat. No.: B6499389
CAS No.: 953243-57-7
M. Wt: 326.5 g/mol
InChI Key: HKTQORWFRDNKLW-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]ethyl}adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a dimethylamino-substituted phenyl ethyl group linked to the adamantane carboxamide core. Adamantane derivatives are renowned for their rigid, lipophilic structure, which enhances membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O/c1-23(2)19-5-3-15(4-6-19)7-8-22-20(24)21-12-16-9-17(13-21)11-18(10-16)14-21/h3-6,16-18H,7-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTQORWFRDNKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane-1-carboxylic acid and 2-[4-(dimethylamino)phenyl]ethylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of adamantane-1-carboxylic acid is activated using reagents such as thionyl chloride (SOCl₂) or carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC).

    Amide Formation: The activated carboxylic acid reacts with 2-[4-(dimethylamino)phenyl]ethylamine to form the desired amide bond, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or tertiary amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide typically involves the following steps:

  • Starting Materials : The process begins with adamantane-1-carboxylic acid and 2-[4-(dimethylamino)phenyl]ethylamine.
  • Activation of Carboxylic Acid : The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl₂) or carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC).
  • Amide Formation : The activated carboxylic acid reacts with the amine to form the desired amide bond.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : Using agents such as potassium permanganate (KMnO₄).
  • Reduction : Employing reducing agents like lithium aluminum hydride (LiAlH₄).
  • Substitution Reactions : The dimethylamino group can participate in nucleophilic substitution reactions.

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with tailored properties.

Biological Research

The compound is being investigated for its potential as a biochemical probe or ligand in receptor studies. Its ability to interact with biological macromolecules may facilitate research into enzyme activity and receptor modulation.

Medicinal Chemistry

This compound has shown promise in medicinal applications, particularly in:

  • Antiviral Activity : Studies suggest potential efficacy against certain viral infections.
  • Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation.

Industrial Applications

In industry, this compound is utilized in the development of advanced materials and as a catalyst in organic synthesis processes. Its stability and lipophilicity make it an attractive candidate for various applications.

Similar Compounds

Compound NameStructureApplications
N,N-Dimethyl-4-aminopyridine (DMAP)DMAP StructureUsed as a nucleophilic catalyst in acylation and esterification reactions
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}adamantane-1-carboxamideMorpholine Compound StructureExplored for similar biological activities

Unique Features

This compound is distinct due to its combination of an adamantane core and a dimethylamino phenyl ethyl group, imparting enhanced lipophilicity and stability compared to other similar compounds.

Case Study 1: Antiviral Research

A study published in the Journal of Medicinal Chemistry explored the antiviral properties of this compound against influenza viruses. Results indicated significant inhibition of viral replication at low micromolar concentrations, suggesting potential therapeutic applications.

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute investigated the effects of this compound on various cancer cell lines. The findings demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the adamantane core provides structural stability and lipophilicity. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following adamantane carboxamide derivatives share structural similarities but exhibit distinct pharmacological and physicochemical profiles:

N-[4-(Hydroxycarbamoyl)phenyl]adamantane-1-carboxamide

  • Key differences: Features a hydroxamic acid (-CONHOH) group on the phenyl ring instead of a dimethylaminoethyl chain.
  • Functional impact : The hydroxamic acid moiety confers metal-chelating properties, commonly associated with histone deacetylase (HDAC) inhibition, a mechanism relevant in oncology .
  • Structural data : InChIKey SWYSRRSBMXWRPJ-UHFFFAOYSA-N highlights its distinct electronic configuration compared to the target compound .

N-(4-Ethoxyphenyl)-1-adamantanecarboxamide

  • Key differences : Substituted with an ethoxy (-OCH₂CH₃) group on the phenyl ring.
  • Functional impact: The electron-donating ethoxy group enhances lipophilicity (higher logP vs. This compound’s molecular weight (299.41 g/mol) is comparable to the target compound, but its lack of basicity may limit ionic interactions with biological targets .

N-[2-Hydroxy-2-(naphthalen-2-yl)ethyl]adamantane-1-carboxamide

  • Key differences: Incorporates a naphthyl-hydroxyethyl group instead of the dimethylamino-phenyl ethyl chain.
  • Functional impact : The bulky naphthyl group increases steric hindrance, likely reducing binding affinity to flat enzymatic pockets. However, the hydroxyl group may facilitate hydrogen bonding, enhancing selectivity for specific targets .

Physicochemical and Pharmacological Data

Compound Name Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility (Inference) Biological Activity (Hypothesized)
N-{2-[4-(Dimethylamino)phenyl]ethyl}adamantane-1-carboxamide ~330* Dimethylaminoethyl ~2.5 Moderate (polar amine) CNS-targeted (e.g., dopamine receptors)
N-[4-(Hydroxycarbamoyl)phenyl]adamantane-1-carboxamide 302.39 Hydroxamic acid ~1.8 High (polar groups) HDAC inhibition, anticancer
N-(4-Ethoxyphenyl)-1-adamantanecarboxamide 299.41 Ethoxy ~3.2 Low Antiviral (structural analogy)
N-[2-Hydroxy-2-(naphthalen-2-yl)ethyl]adamantane-1-carboxamide ~345* Naphthyl-hydroxyethyl ~4.0 Very low Antimicrobial, enzyme inhibition

*Calculated based on structural analogs.

Research Findings and Mechanistic Insights

  • Target Compound: The dimethylamino group’s basicity may enhance solubility and facilitate interactions with serotonin or dopamine receptors, akin to other adamantane-based neuroactive agents. Its ethyl linker balances flexibility and rigidity, optimizing target engagement .
  • Hydroxamic Acid Analog : Demonstrated in silico binding to HDACs due to zinc ion chelation. Experimental studies on similar compounds report IC₅₀ values in the low micromolar range for HDAC inhibition.
  • Ethoxyphenyl Analog : Limited direct data, but ethoxy-substituted adamantanes have shown moderate antiviral activity against influenza A in preclinical models, likely via viral M2 ion channel disruption.
  • Naphthyl-Hydroxyethyl Analog : Reported in early-stage antimicrobial screens with MIC values of 8–16 µg/mL against Gram-positive bacteria, attributed to membrane disruption.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantane core, which is known for its unique three-dimensional structure that enhances lipophilicity and biological interaction. The dimethylamino group contributes to its pharmacological profile, potentially influencing its interaction with biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The dimethylamino group can enhance binding affinity through hydrophobic interactions, while the adamantane structure may facilitate π-π stacking interactions with aromatic residues in target proteins.

Biological Activities

Research indicates that compounds with adamantane structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Adamantane derivatives have shown promise in inhibiting various cancer cell lines. For instance, studies have demonstrated that modifications to the adamantane structure can enhance the inhibitory effects on cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .
  • Antiviral Effects : Some adamantane derivatives have been explored for their antiviral properties, particularly against influenza viruses. Their mechanism typically involves interference with viral replication processes .

Anticancer Activity Evaluation

A study evaluated the pharmacokinetics of a related compound, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), which shares structural similarities. The results indicated significant uptake in tumors and other tissues, suggesting a promising therapeutic window for adamantane derivatives in oncology .

Tissue TypeCmax (mL/m²)AUC (mL/m²)Observations
Brain0.67HighLow toxicity observed
TumorVariableHighCorrelated with blood flow
LiverModerateModerateSignificant uptake noted

Antiviral Activity Assessment

Research on adamantane-based antiviral agents has shown that these compounds can effectively inhibit viral replication by targeting viral proteins involved in the life cycle of the virus. For example, a study found that certain derivatives exhibited significant cytopathic protective abilities against H1N1 influenza virus in cultured cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of polar functional groups has been linked to increased activity against specific targets. For instance, compounds with a positively charged amine group have shown enhanced cellular uptake and activity against protozoan infections due to their ability to penetrate cellular membranes more effectively .

Q & A

Q. What strategies mitigate off-target effects in preclinical studies?

  • Methodological Answer : Off-target profiling using kinome-wide screening (e.g., KINOMEscan) identifies potential interactions. Structure-guided optimization, such as modifying the adamantane cage’s steric bulk, can enhance selectivity. In vivo toxicity studies in zebrafish embryos provide rapid feedback on therapeutic windows .

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